

3,4-Difluorobenzyl alcohol chemical properties

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Compound of Interest

Compound Name: 3,4-Difluorobenzyl alcohol

Cat. No.: B1297547

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A Technical Guide to **3,4-Difluorobenzyl Alcohol**: Chemical Properties, Synthesis, and Applications in Drug Discovery

Experimental Protocols

Synthesis of 3,4-Difluorobenzyl Alcohol via Reduction of 3,4-Difluorobenzaldehyde

This protocol details the reduction of 3,4-difluorobenzaldehyde to **3,4-difluorobenzyl alcohol** using sodium borohydride in ethanol.

Materials:

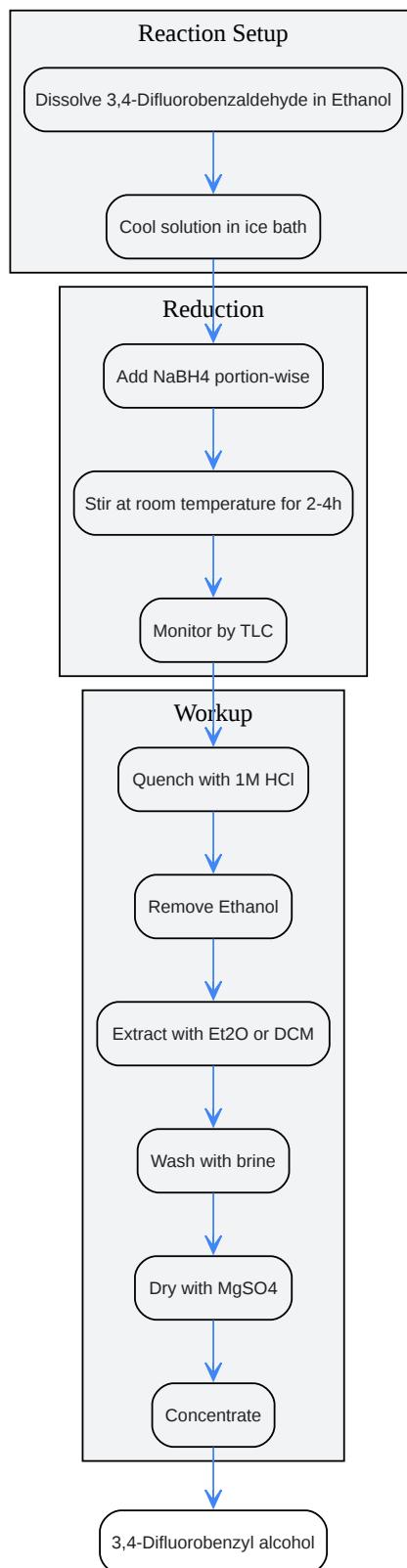
- 3,4-Difluorobenzaldehyde
- Sodium borohydride (NaBH_4)
- Ethanol (95%)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Diethyl ether or Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in 95% ethanol.
- Cool the solution in an ice bath with stirring.
- Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH_4 by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Add deionized water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield **3,4-difluorobenzyl alcohol**.

Workflow Diagram:

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Synthesis of **3,4-Difluorobenzyl alcohol**

Oxidation of 3,4-Difluorobenzyl Alcohol to 3,4-Difluorobenzaldehyde

This protocol describes the oxidation of **3,4-difluorobenzyl alcohol** to 3,4-difluorobenzaldehyde using pyridinium chlorochromate (PCC).

Materials:

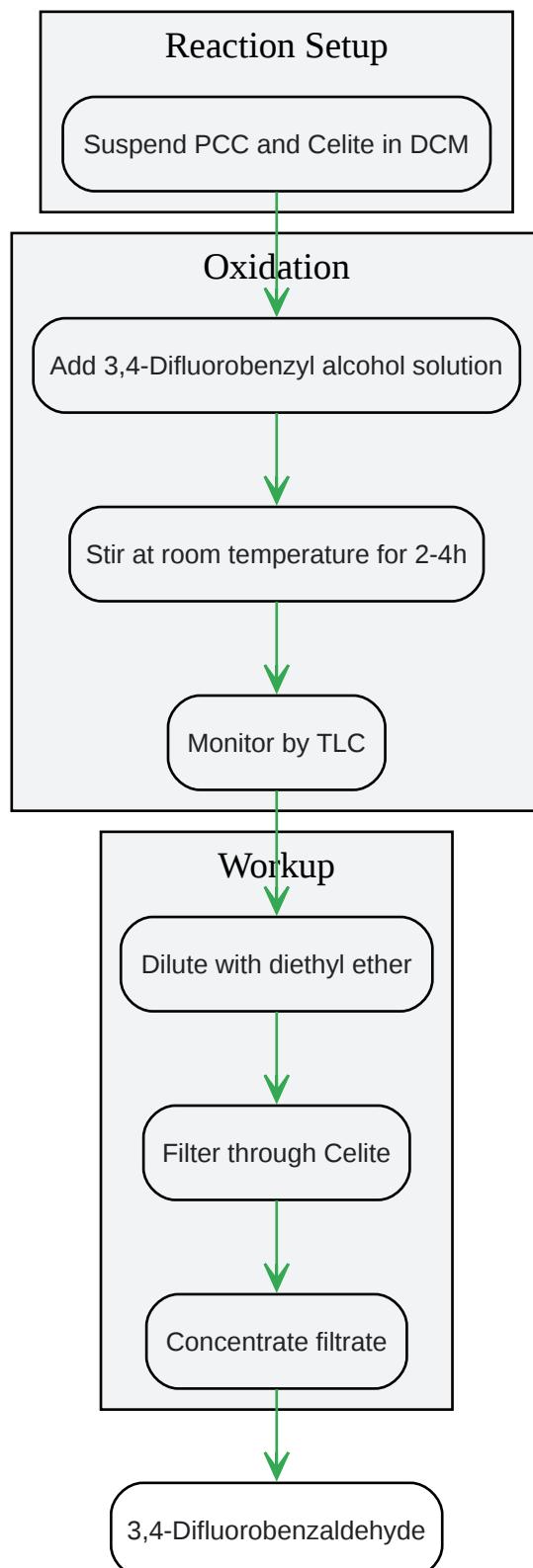
- **3,4-Difluorobenzyl alcohol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Celite® or silica gel
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
- Add Celite® or silica gel to the suspension.
- In a separate flask, dissolve **3,4-difluorobenzyl alcohol** (1.0 eq) in anhydrous DCM.
- Add the alcohol solution to the PCC suspension in one portion.
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.

- Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.
- Filter the mixture through a pad of Celite® or silica gel, washing the filter cake with anhydrous diethyl ether.
- Combine the filtrates and concentrate under reduced pressure to yield 3,4-difluorobenzaldehyde.

Workflow Diagram:



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Oxidation of 3,4-Difluorobenzyl alcohol

Applications in Drug Development

The unique physicochemical properties endowed by the difluorinated phenyl ring make **3,4-difluorobenzyl alcohol** a desirable building block in medicinal chemistry. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through various non-covalent interactions.

Role in the Synthesis of RORyt Inverse Agonists

A significant application of the 3,4-difluorobenzyl moiety is in the development of Retinoic acid receptor-related Orphan Receptor gamma t (RORyt) inverse agonists. RORyt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases such as psoriasis and rheumatoid arthritis. Inverse agonists of RORyt can suppress its activity, thereby reducing the production of pro-inflammatory cytokines like IL-17.

The 3,4-difluorobenzyl group is often incorporated into the core structures of RORyt inverse agonists to enhance their potency and pharmacokinetic properties.

Signaling Pathway and Mechanism of Action:



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RORyt Signaling Pathway Inhibition

Safety and Handling

3,4-Difluorobenzyl alcohol is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,4-Difluorobenzyl alcohol is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its distinct electronic properties, conferred by the two fluorine atoms, provide medicinal chemists with a tool to fine-tune the pharmacological profiles of drug candidates. The detailed protocols and application insights provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their scientific endeavors.

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